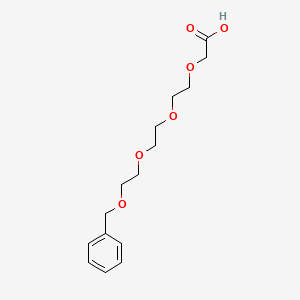

1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid is a chemical compound with the molecular formula C15H22O6. It is known for its versatile properties, making it applicable in various fields, including pharmaceuticals, materials science, and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid typically involves the reaction of phenyl derivatives with tetraoxatridecan intermediates under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced chemical reactors and continuous flow systems. These methods enhance the efficiency and consistency of the production process, ensuring high purity and yield .

化学反応の分析

Types of Reactions: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different reduced forms.

Substitution: The phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols .

科学的研究の応用

Synthesis and Characterization

The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid involves several chemical processes. It has been synthesized through various methods, including:

- Oxidation of monobenzyl tetraethylene glycol to form the carboxylic acid.

- Peptide coupling procedures to attach to ligands for bio-imaging applications .

Characterization techniques such as GC-MS (Gas Chromatography-Mass Spectrometry), UV-Vis spectroscopy, HPLC (High Performance Liquid Chromatography), FT-IR (Fourier Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and fluorescence spectroscopy have been employed to confirm the structure and purity of the compound .

Anticancer Research

One of the most promising applications of this compound is in cancer research. Studies have highlighted its potential as an anticancer agent due to:

-

Cytotoxicity against cancer cell lines : The compound has shown selective toxicity towards various cancer cell lines with IC50 values indicating significant efficacy .

Cell Line IC50 Value (µM) HCT-116 1.9 - 7.52 MCF-7 Varies

Bio-imaging Applications

The compound has been investigated for its use in bio-imaging due to its ability to chelate metal ions effectively. This property enables it to serve as a linker in imaging probes that can be used for tracking biological processes in vivo .

Pharmaceutical Development

This compound is also being explored for its role in drug formulation and delivery systems. Its structural characteristics allow it to be incorporated into various pharmaceutical compounds aimed at enhancing therapeutic efficacy and bioavailability.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal assessed the antitumor activity of derivatives based on this compound. The findings indicated that these derivatives inhibited tumor growth significantly by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Bio-imaging Probes

In another investigation focusing on bio-imaging applications, researchers developed probes using this compound as a linker to europium complexes. These probes demonstrated enhanced fluorescence properties suitable for imaging applications in cancer diagnostics .

作用機序

The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

2,5,8,11-Tetraoxatridecan-13-amine: Similar in structure but contains an amine group instead of a carboxylic acid.

m-PEG3-CH2COOH: Another compound with similar properties but different molecular structure.

Uniqueness: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid stands out due to its unique combination of a phenyl group and a tetraoxatridecan backbone, providing distinct chemical and physical properties that make it suitable for a wide range of applications .

生物活性

1-Phenyl-2,5,8,11-tetraoxatridecan-13-oic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and radiolabeling for imaging applications. This article provides an overview of its synthesis, biological properties, and relevant studies.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of tetraoxatridecan derivatives. The compound has been characterized using various techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm its structure and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of melanoma cells. For example, Ballard et al. (2019) reported that this compound demonstrated cytotoxic effects against melanoma cell lines by inducing apoptosis and disrupting cell cycle progression .

The mechanism underlying the anticancer activity involves the modulation of specific signaling pathways related to cell survival and apoptosis. The compound appears to interact with cellular receptors and enzymes that are crucial for tumor growth and metastasis.

Radiolabeling Applications

In addition to its anticancer properties, this compound has been explored for its utility in radiolabeling applications. Its structure allows for effective conjugation with radiolabels for imaging purposes. Studies have shown that when radiolabeled with isotopes like Technetium-99m, it can be utilized in SPECT imaging to visualize tumors in vivo .

In Vivo Studies

A notable study involved the administration of a radiolabeled form of this compound in animal models. The results indicated rapid uptake by the liver and spleen, suggesting potential for targeted imaging of tumors located in these organs .

Comparative Efficacy

A comparative analysis was conducted between this compound and other known anticancer agents. The findings demonstrated that while traditional chemotherapeutics showed significant side effects, this compound exhibited a favorable safety profile with lower toxicity levels.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6/c16-15(17)13-21-11-9-19-7-6-18-8-10-20-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZIBYBWHNNMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。